Cas no 1545157-75-2 (2-Cyclopropyl-2,2-difluoroethan-1-amine)
2-Cyclopropyl-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- AKOS023601145
- 2-Cyclopropyl-2,2-difluoroethan-1-amine
- 1545157-75-2
- DYHBAWLEZMQMEY-UHFFFAOYSA-N
- EN300-194111
- Cyclopropaneethanamine, β,β-difluoro-
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- Inchi: 1S/C5H9F2N/c6-5(7,3-8)4-1-2-4/h4H,1-3,8H2
- InChI Key: DYHBAWLEZMQMEY-UHFFFAOYSA-N
- SMILES: FC(CN)(C1CC1)F
Computed Properties
- Exact Mass: 121.07030562g/mol
- Monoisotopic Mass: 121.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 88.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.198±0.06 g/cm3(Predicted)
- Boiling Point: 143.0±25.0 °C(Predicted)
- pka: 7.06±0.30(Predicted)
2-Cyclopropyl-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-194111-1g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 1g |
$1286.0 | 2023-09-17 | ||
| Enamine | EN300-194111-5g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 5g |
$3728.0 | 2023-09-17 | ||
| Enamine | EN300-194111-10g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 10g |
$5528.0 | 2023-09-17 | ||
| Enamine | EN300-194111-0.05g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 0.05g |
$298.0 | 2023-09-17 | ||
| Enamine | EN300-194111-0.1g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 0.1g |
$446.0 | 2023-09-17 | ||
| Enamine | EN300-194111-0.25g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 0.25g |
$637.0 | 2023-09-17 | ||
| Enamine | EN300-194111-0.5g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 0.5g |
$1002.0 | 2023-09-17 | ||
| Enamine | EN300-194111-1.0g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 1g |
$1286.0 | 2023-05-31 | ||
| Enamine | EN300-194111-2.5g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 2.5g |
$2520.0 | 2023-09-17 | ||
| Enamine | EN300-194111-5.0g |
2-cyclopropyl-2,2-difluoroethan-1-amine |
1545157-75-2 | 5g |
$3728.0 | 2023-05-31 |
2-Cyclopropyl-2,2-difluoroethan-1-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Cyclopropyl-2,2-difluoroethan-1-amine
Introduction to 2-Cyclopropyl-2,2-difluoroethan-1-amine (CAS No. 1545157-75-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-Cyclopropyl-2,2-difluoroethan-1-amine, identified by the chemical identifier CAS No. 1545157-75-2, is a fluorinated amine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. The compound’s molecular framework, characterized by a cyclopropyl group and two fluorine atoms at the alpha position of an amine-bearing ethane backbone, imparts distinct steric and electronic properties that make it a promising scaffold for the development of novel therapeutic agents.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design, as fluorine can modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. In particular, the 1,1-difluoro substitution pattern observed in 2-Cyclopropyl-2,2-difluoroethan-1-amine enhances lipophilicity and reduces susceptibility to enzymatic degradation, which are critical factors for improving drug bioavailability and efficacy. This compound’s structural motif has been explored in recent studies for its potential as an intermediate in the synthesis of bioactive molecules targeting various disease pathways.
Recent advancements in computational chemistry and molecular modeling have facilitated the investigation of CAS No. 1545157-75-2 as a lead compound for pharmacological intervention. Researchers have leveraged quantum mechanical calculations to elucidate the electronic structure of this molecule, revealing insights into its reactivity and interaction with biological targets. The cyclopropyl ring, a known moiety in bioactive natural products, contributes to the compound’s rigidity and binding specificity, while the fluoroalkyl group enhances its solubility in lipophilic environments—a crucial factor for membrane-permeable drugs.
In the realm of medicinal chemistry, 2-Cyclopropyl-2,2-difluoroethan-1-amine has been investigated as a precursor for kinase inhibitors and other enzyme-targeted therapeutics. Fluorinated amines are particularly valuable in this context due to their ability to engage hydrogen bonding networks and hydrophobic pockets within enzyme active sites. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against certain proteases and kinases implicated in cancer progression, making it a candidate for further optimization as an anticancer agent.
The synthesis of CAS No. 1545157-75-2 involves multi-step organic transformations that highlight its synthetic utility. The introduction of fluorine atoms at the alpha position requires specialized methodologies, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, which are areas of active research in synthetic organic chemistry. The cyclopropyl group further complicates the synthetic route but also provides a stable scaffold for functionalization at multiple positions, enabling the creation of libraries of analogs for high-throughput screening.
From a chemical biology perspective, 2-Cyclopropyl-2,2-difluoroethan-1-amine serves as a valuable tool for probing biological pathways. Its structural features allow it to mimic natural bioactive molecules while introducing modifications that can be tailored for specific biological effects. For instance, fluorinated amines have been shown to enhance binding interactions with target proteins by improving geometric complementarity and electronic tuning. This property has been exploited in the development of probes for studying protein-protein interactions (PPIs) and enzyme-substrate recognition mechanisms.
The growing interest in fluorinated compounds has also spurred innovations in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure of CAS No. 1545157-75-2 and understanding its conformational dynamics. These methods have revealed that the fluoroalkyl group influences the molecule’s dipole moment and polarizability, which can be leveraged to design more potent ligands with improved pharmacokinetic profiles.
Future directions in the study of 2-Cyclopropyl-2,2-difluoroethan-1-amine may include exploring its role in drug discovery pipelines targeting neurodegenerative diseases. Fluorinated amine derivatives have shown promise as modulators of neurotransmitter systems due to their ability to cross the blood-brain barrier efficiently. Additionally, computational modeling approaches could be employed to predict novel derivatives with enhanced binding affinity or selectivity for specific therapeutic targets.
In conclusion,CAS No. 1545157-75-2 represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a cyclopropyl group with difluoro substitution—make it a versatile scaffold for developing next-generation therapeutics. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this molecule is poised to play an important role in advancing our understanding of disease mechanisms and accelerating the discovery of novel treatments across multiple therapeutic areas.
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